

Strategic Sourcing & Synthesis Guide: Benzyl(3-ethoxypropyl)amine

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Benzyl(3-ethoxypropyl)amine

CAS No.: 869942-64-3

Cat. No.: B3161335

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Executive Summary: The "Make vs. Buy" Decision Matrix

Benzyl(3-ethoxypropyl)amine (CAS 869942-64-3) is a secondary amine intermediate critical for introducing the N-benzyl-3-ethoxypropyl moiety into small molecule therapeutics. This structural motif serves as a flexible, lipophilic linker often utilized in GPCR ligands, ion channel blockers, and antihistamine analogs to modulate solubility and receptor binding affinity.

For research and drug development professionals, sourcing this compound presents a specific challenge: while commercially available, it is often treated as a "make-to-order" item by major catalog houses, leading to variable lead times.

Strategic Recommendation:

- Primary Strategy (Buy): Source from specialized building-block vendors (e.g., BLD Pharm, Enamine) for small-scale (<5g) screening.

- **Secondary Strategy (Make):** For process development (>10g) or urgent timelines, implement the Self-Validating In-House Synthesis protocol described in Section 4. This route utilizes commodity precursors (Benzaldehyde and 3-ethoxypropylamine) to deliver >95% purity material within 48 hours.

Chemical Profile & Identity Verification

Crucial Distinction: Do not confuse this target with its isomer, N-(3-ethoxybenzyl)propan-1-amine. The ethoxy group in the target is on the propyl chain, not the benzyl ring.

Property	Specification
Chemical Name	N-Benzyl-3-ethoxypropan-1-amine
CAS Number	869942-64-3
Molecular Formula	C ₁₂ H ₁₉ NO
Molecular Weight	193.29 g/mol
Structure	Ph-CH ₂ -NH-(CH ₂) ₃ -O-CH ₂ CH ₃
Key Precursors	Benzaldehyde (CAS 100-52-7) + 3-Ethoxypropylamine (CAS 6291-85-6)
Physical State	Colorless to pale yellow oil
Solubility	Soluble in DCM, MeOH, DMSO; sparingly soluble in water (unless protonated)

Commercial Supplier Landscape

The following suppliers have historically listed this specific CAS. Note that "In Stock" status fluctuates rapidly for secondary amines due to shelf-life considerations (oxidation/carbonate formation).

Supplier Tier	Vendor Examples	Typical Purity	Lead Time	Strategic Note
Tier 1 (Stock)	BLD Pharm, Enamine, Combi- Blocks	>97%	1-2 Weeks	Best for initial SAR screening samples (1-5g).
Tier 2 (Aggregators)	eMolecules, MolPort, ChemicalBook	Varies	2-4 Weeks	Often drop-ship from Tier 1; adds delay/cost.
Tier 3 (Custom)	WuXi AppTec, Pharmaron	>98%	4-8 Weeks	Use for GMP or kilo-scale campaigns.

Sourcing Validation Protocol: Upon receipt, immediately verify the Appearance (should be clear oil, not brown/opaque) and ¹H-NMR (check for aldehyde peaks ~10 ppm indicating hydrolysis/incomplete reaction).

Self-Validating In-House Synthesis Protocol

If commercial supply is delayed, this compound can be synthesized in high yield via Reductive Amination. This protocol is designed to be self-validating: the disappearance of the imine intermediate is visually observable (color change) and chemically distinct by TLC.

Reaction Scheme

- Condensation: Benzaldehyde + 3-Ethoxypropylamine → Imine (Intermediate) + H₂O
- Reduction: Imine + NaBH₄ → **Benzyl(3-ethoxypropyl)amine**

Step-by-Step Methodology

Reagents:

- Benzaldehyde (1.0 equiv)[1]
- 3-Ethoxypropylamine (CAS 6291-85-6) (1.0 equiv) – Readily available from Sigma/TCI

- Methanol (Solvent)[2]
- Sodium Borohydride (NaBH₄) (1.2 equiv)

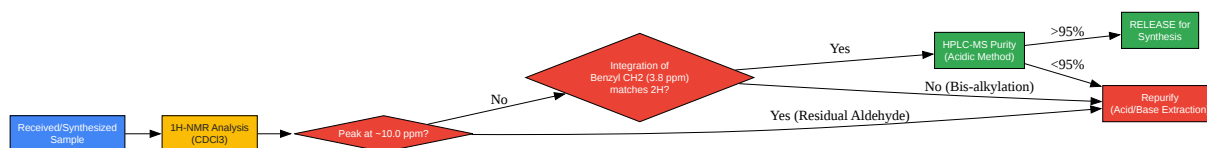
Protocol:

- Imine Formation: In a round-bottom flask, dissolve Benzaldehyde (10 mmol) in anhydrous Methanol (30 mL). Add 3-Ethoxypropylamine (10 mmol) dropwise.
 - Observation: The solution may warm slightly. Stir at Room Temperature (RT) for 2–4 hours.
 - Validation point: TLC (10% MeOH/DCM) shows disappearance of aldehyde and formation of a new, less polar imine spot.
- Reduction: Cool the solution to 0°C (ice bath). Add NaBH₄ (12 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂).
- Completion: Allow to warm to RT and stir for 2 hours.
- Quench & Workup:
 - Quench with water (10 mL).
 - Evaporate Methanol under reduced pressure.
 - Dilute residue with DCM (50 mL) and Water (50 mL).
 - Critical pH Adjustment: Adjust aqueous layer pH to >12 using NaOH. (Ensures amine is free-base).
 - Extract with DCM (3 x 30 mL). Dry organics over Na₂SO₄, filter, and concentrate.[3]
- Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH, 95:5:1).

Quality Assurance & Analytical Logic

To ensure the material is suitable for subsequent steps (e.g., amide coupling or SNAr), you must validate purity using the following logic.

Analytical Decision Tree (Graphviz)



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Figure 1: Quality Control Workflow. This logic gate ensures that common impurities (residual aldehyde or tertiary amine byproducts) are caught before they ruin downstream chemistry.

Diagnostic $^1\text{H-NMR}$ Signals (CDCl_3 , δ ppm)

- 7.20 – 7.40 (m, 5H): Aromatic protons (Benzyl group).
- 3.78 (s, 2H): Benzyl benzylic protons ($\text{Ph-CH}_2\text{-NH}$). Note: If this is a doublet or shifts, suspect protonation or bis-alkylation.
- 3.40 – 3.50 (t, 2H): Ether methylene ($-\text{O-CH}_2\text{-CH}_3$).
- 2.70 – 2.80 (t, 2H): Amine methylene ($-\text{NH-CH}_2\text{-CH}_2-$).
- 1.15 – 1.25 (t, 3H): Methyl of ethoxy group ($-\text{O-CH}_2\text{-CH}_3$).

Technical Safety & Handling

- Storage: Store under Nitrogen at 2-8°C. Secondary amines absorb CO_2 from air to form carbamates (white solids). If solid precipitates appear, wash with 1M NaOH to regenerate the free base.
- Nitrosamine Risk: As a secondary amine, this compound can form carcinogenic nitrosamines if exposed to nitrites or nitrosating agents. Avoid using sodium nitrite in subsequent steps without rigorous quenching.

References

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